REACTION_CXSMILES
|
[C:1]([C:5]1[CH:18]=[CH:17][C:16]2[C:7](=[CH:8][C:9]3[C:14]([CH:15]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].BrNC(=O)CCC(N)=O.C(C1C=C[C:43]2[C:34](=[C:35](Br)[C:36]3[C:41]([C:42]=2Br)=[CH:40][CH:39]=[CH:38][CH:37]=3)C=1)(C)(C)C.[CH:48]1[C:57]2[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=2)[CH:51]=[CH:50][C:49]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C(O)C.C1(C)C=CC=CC=1.O>[CH3:3][C:1]([C:5]1[CH:18]=[CH:17][C:16]2[C:7](=[C:8]([C:43]3[CH:34]=[CH:35][C:36]4[C:41](=[CH:40][CH:39]=[CH:38][CH:37]=4)[CH:42]=3)[C:9]3[C:14]([C:15]=2[C:50]2[CH:49]=[CH:48][C:57]4[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=4)[CH:51]=2)=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=1)([CH3:4])[CH3:2] |f:4.5.6|
|
Name
|
|
Quantity
|
6.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
reactant
|
Smiles
|
BrNC(CCC(=O)N)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
24.99 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br
|
Name
|
|
Quantity
|
9.46 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)B(O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
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CUSTOM
|
Details
|
was stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was cooled on an ice bath
|
Type
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ADDITION
|
Details
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was added slowly to the reaction
|
Type
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ADDITION
|
Details
|
After addition
|
Type
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CUSTOM
|
Details
|
to come to room temperature
|
Type
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CUSTOM
|
Details
|
the solid collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with argon for 15 minutes
|
Duration
|
15 min
|
Type
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ADDITION
|
Details
|
Pd(PPh3)4 (0.29g) was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
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WASH
|
Details
|
washed with aqueous 5% HCI
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The compound was purified by flash chromatography with hexane
|
Type
|
WASH
|
Details
|
dichloromethane which eluted the compound
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
was achieved by sublimation at 320° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |